N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxine ring and the pyridazin ring suggests that the compound may have a rigid, cyclic structure. The electron-rich nitrogen atoms in the amine and pyridine groups could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could act as a nucleophile in substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The dioxine ring might also undergo reactions, although these would likely require specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amine and sulfonamide could make the compound soluble in polar solvents. The compound’s melting point and boiling point would depend on factors like its molecular weight and the strength of the intermolecular forces .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds with sulfonamide moieties highlights the importance of these chemical structures in drug discovery and development. For instance, one study described a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, which are structurally related and could offer insights into synthetic routes or pharmacological potentials similar to the compound of interest (Rozentsveig et al., 2013).
Antimalarial and Antiviral Activities
Another research direction involves investigating the antimalarial and potential antiviral activities of sulfonamide compounds. A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, suggesting that similar structural analogs, including those with pyridazin and pyridin moieties, may have therapeutic potential against infectious diseases (Fahim & Ismael, 2021).
Antibacterial Applications
The development of novel heterocyclic compounds containing sulfonamido groups for use as antibacterial agents demonstrates the broader utility of sulfonamide derivatives in combating bacterial infections. This research avenue supports the exploration of sulfonamides in developing new antibiotics, which could be relevant to the compound (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibitory Activity
Research on sulfonamide derivatives also extends to their enzyme inhibitory activity, offering potential applications in treating diseases through enzyme regulation. For instance, compounds containing the pyridine-2,6-dicarboxamide moiety have been evaluated for their inhibitory effects on carbonic anhydrase and cholinesterase enzymes, indicating potential therapeutic applications (Stellenboom & Baykan, 2019).
Antioxidant Properties
Finally, the antioxidant properties of heterocyclic compounds, especially those incorporating sulfonamide groups, have been explored for their potential in preventing oxidative stress-related diseases. Such studies suggest that compounds structurally similar to the one of interest may have significant health benefits by mitigating oxidative damage (Aziz et al., 2021).
Propriétés
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-30(27,15-3-4-16-17(12-15)29-11-10-28-16)22-9-8-21-18-5-6-19(25-24-18)23-14-2-1-7-20-13-14/h1-7,12-13,22H,8-11H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPRWWCPPRPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.